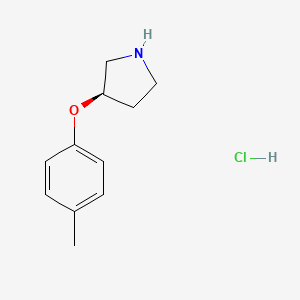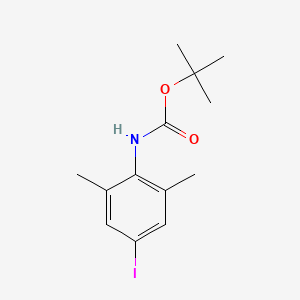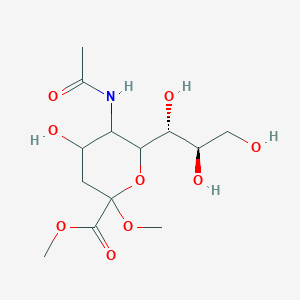
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester is a derivative of sialic acid, specifically N-acetylneuraminic acid. This compound is often used as a model to study the binding interactions of influenza virus hemagglutinin and metal ions . It has a molecular formula of C13H23NO9 and a molecular weight of 337.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester typically involves the glycosylation of neuraminic acid derivatives. One common method includes the reaction of 2,3-dehydroneuraminic acid derivative with primary or secondary alcohols to form the corresponding glycosides or ortho esters . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohol derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester involves its interaction with specific molecular targets, such as hemagglutinin on the influenza virus. This interaction inhibits the virus’s ability to bind to host cells, thereby preventing infection . The compound’s structure allows it to mimic natural sialic acids, which are the usual targets for viral binding.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylneuraminic Acid: The parent compound of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester, commonly found in human cells.
N-Glycolylneuraminic Acid: Another derivative of neuraminic acid, differing by the presence of a glycolyl group.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid, Methyl Ester: A highly acetylated derivative used in various biochemical studies.
Uniqueness
This compound is unique due to its specific methylation at the 2-O position, which enhances its binding affinity to certain viral proteins and metal ions. This makes it particularly useful in studying viral interactions and developing antiviral strategies .
Propiedades
Fórmula molecular |
C13H23NO9 |
|---|---|
Peso molecular |
337.32 g/mol |
Nombre IUPAC |
methyl 5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7?,8-,9?,10-,11?,13?/m1/s1 |
Clave InChI |
JKTJXQQVMKZKQA-WVPFUJCWSA-N |
SMILES isomérico |
CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


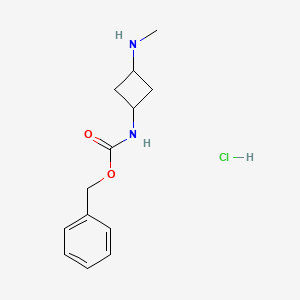
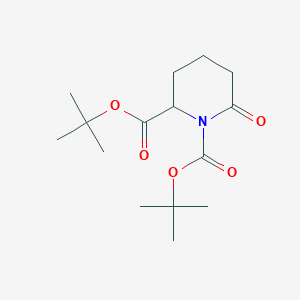
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)

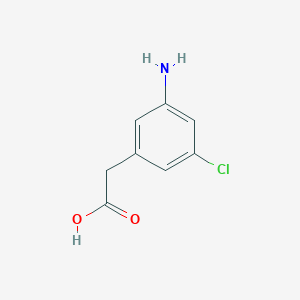

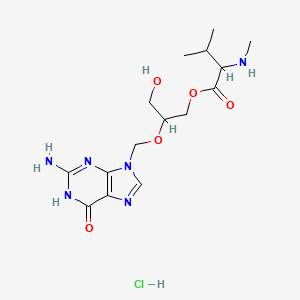
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)
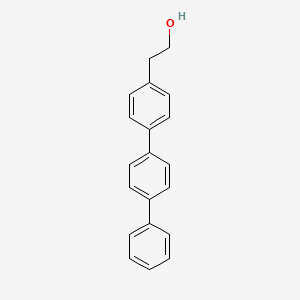
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
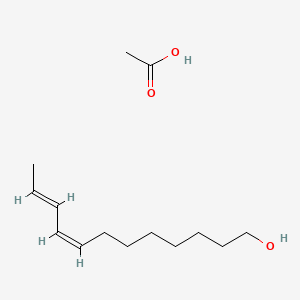
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
